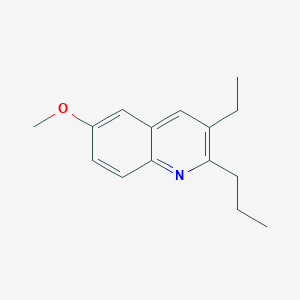
3-Ethyl-6-methoxy-2-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-methoxy-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C15H19NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an ethyl group at the 3-position, a methoxy group at the 6-position, and a propyl group at the 2-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-2-propylquinoline typically involves the reaction of aniline derivatives with aldehydes under acidic or basic conditions. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed to introduce the substituents at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Ethyl-6-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Nitroquinolines, halogenated quinolines (substitution)
科学的研究の応用
3-Ethyl-6-methoxy-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of dyes, agrochemicals, and luminescent materials.
作用機序
3-エチル-6-メトキシ-2-プロピルキノリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、基質へのアクセスを遮断することができます。 細胞膜受容体とも相互作用し、シグナル伝達経路や細胞応答を調節することができます .
類似化合物:
キノリン: より単純な構造を持つ母体化合物。
2-プロピルキノリン: エチル基とメトキシ基がありません。
6-メトキシキノリン: エチル基とプロピル基がありません。
独自性: 3-エチル-6-メトキシ-2-プロピルキノリンは、その独特の置換パターンにより、独特の化学的および生物学的特性を付与されるため、ユニークです。 エチル基、メトキシ基、プロピル基の存在により、より単純なアナログと比較して、反応性と様々な用途の可能性が高まります .
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
2-Propylquinoline: Lacks the ethyl and methoxy substituents.
6-Methoxyquinoline: Lacks the ethyl and propyl substituents.
Uniqueness: 3-Ethyl-6-methoxy-2-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methoxy, and propyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs .
特性
CAS番号 |
3299-44-3 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
3-ethyl-6-methoxy-2-propylquinoline |
InChI |
InChI=1S/C15H19NO/c1-4-6-14-11(5-2)9-12-10-13(17-3)7-8-15(12)16-14/h7-10H,4-6H2,1-3H3 |
InChIキー |
VVVNOWAJUVRIRG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C2C=C(C=CC2=N1)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)
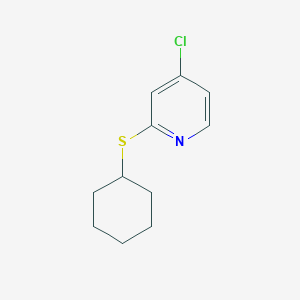
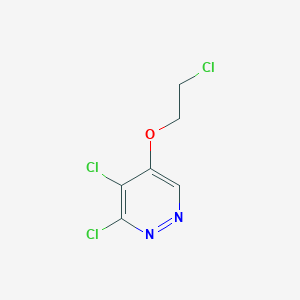

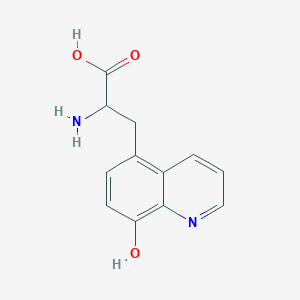
![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)

![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)

![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)
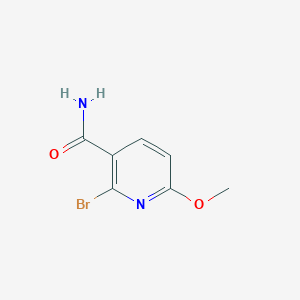
![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
